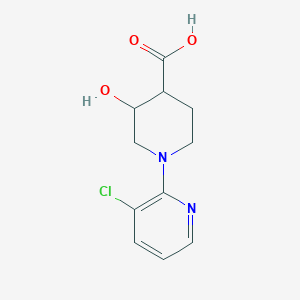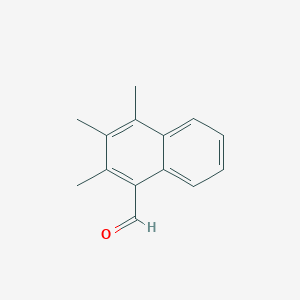
7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide is a synthetic compound belonging to the benzodiazepine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide typically involves the condensation of benzodiazepine intermediates with nitromethylene derivatives. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate under mild conditions . The reaction is carried out in a one-pot annulation process, which simplifies the synthesis and improves yield.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that utilize isocyanide reagents. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas .
Major Products Formed
The major products formed from these reactions include various benzodiazepine derivatives with modified functional groups, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with GABA receptors.
Medicine: Investigated for its potential use as an anesthetic, anticonvulsant, sedative, and hypnotic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide involves its interaction with GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with a wide range of therapeutic uses.
Uniqueness
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide is unique due to its specific nitromethylene group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and development in medicinal chemistry .
Propriétés
Numéro CAS |
59469-63-5 |
|---|---|
Formule moléculaire |
C17H13ClFN3O3 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C17H13ClFN3O3/c1-10-16(9-21(23)24)20-15-7-6-11(18)8-13(15)17(22(10)25)12-4-2-3-5-14(12)19/h2-10,25H,1H3 |
Clé InChI |
HUDXVTIGJSRIEF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C[N+](=O)[O-])N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)


![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)


![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)

![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)


![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
